2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with a fluorine atom at the ortho-position and a cyclopropoxy group at the meta-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is hypothesized to have applications in medicinal chemistry and materials science, leveraging its unique substituent profile for targeted reactivity .
Properties
IUPAC Name |
2-(3-cyclopropyloxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12(13(11)17)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIXNQKITULMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The cyclopropoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols.
Substitution: Substituted cyclopropoxy or fluorophenyl derivatives.
Scientific Research Applications
2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Could be explored for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling. This complex then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the coupled product. The cyclopropoxy and fluorophenyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous dioxaborolane derivatives, focusing on substituent effects, synthesis methods, and applications:
Key Observations:
Substituent Position and Electronic Effects :
- Fluorine at the ortho position (as in the target compound) increases steric hindrance near the boron center compared to para-fluoro derivatives (e.g., CAS 214360-58-4) . This may slow hydrolysis but enhance regioselectivity in cross-couplings .
- Cyclopropoxy groups introduce both steric bulk and moderate electron donation, contrasting with electron-withdrawing groups like difluoromethyl () .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2-(3,5-bis(cyclopropylmethoxy)phenyl) analogs, involving alkylation of a phenolic intermediate with (bromomethyl)cyclopropane under basic conditions (e.g., K₂CO₃ in acetone, 80°C, 12 h) . Yields for similar compounds range from 26% () to 83% (), depending on substituent complexity.
Applications :
- Fluorinated dioxaborolanes (e.g., CAS 214360-58-4) are widely used in oncology drug discovery due to improved pharmacokinetics .
- Bulky substituents (e.g., cyclopropoxy) may reduce off-target interactions in enzyme inhibition, as seen in prostate cancer studies () .
Stability and Reactivity :
- Hydrolysis rates correlate with substituent electronics: electron-withdrawing groups (e.g., -CF₂H in ) stabilize boron against nucleophilic attack compared to electron-donating groups (e.g., -OCH₃ in ) .
Biological Activity
The compound 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dioxaborolane ring and a cyclopropoxy group attached to a fluorophenyl moiety, which may influence its biological interactions.
Research indicates that compounds with fluorinated aromatic rings often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties. The incorporation of fluorine can improve the binding affinity to biological targets and enhance metabolic stability. The dioxaborolane moiety may also facilitate interactions with enzymes and receptors involved in various biochemical pathways.
Anticancer Properties
Fluorinated compounds are often investigated for their anticancer potential. The presence of fluorine in aromatic systems has been linked to reduced mutagenicity and enhanced selectivity for cancer cells. For example, some fluorinated derivatives have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, it was found that fluoroaryl derivatives exhibited varying degrees of effectiveness against gram-positive and gram-negative bacteria. The study reported MIC values indicating that certain modifications to the aromatic system could enhance antibacterial activity significantly.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not Detected |
This table illustrates how structural variations can impact biological activity, suggesting that similar modifications in our target compound may yield promising results .
Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of fluorinated compounds on cancer cell lines. The results indicated that specific structural features led to enhanced selectivity for cancer cells over normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
